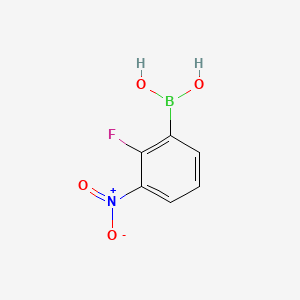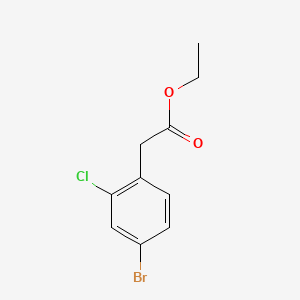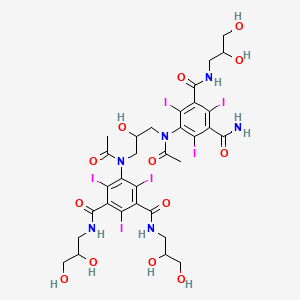
2-Fluoro-3-nitrophenylboronic acid
描述
2-Fluoro-3-nitrophenylboronic acid is an organoboron compound with the molecular formula C6H5BFNO4. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluorine atom at the second position and a nitro group at the third position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds.
作用机制
- Boronic acids, including phenylboronic acids, are known to participate in Suzuki–Miyaura (SM) cross-coupling reactions, which involve the formation of carbon–carbon bonds using palladium catalysts .
- In SM coupling, transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium. This process allows the coupling of chemically differentiated fragments .
Target of Action
生化分析
Biochemical Properties
2-Fluoro-3-nitrophenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of this compound with palladium catalysts and halides to form biaryl compounds. The compound interacts with enzymes and proteins that facilitate the coupling reaction, such as palladium complexes and ligands. The nature of these interactions involves the coordination of the boronic acid group with the palladium catalyst, enabling the transmetalation step crucial for the coupling process .
Cellular Effects
This compound has been studied for its effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and cellular energy balance. Additionally, this compound may impact cell proliferation and apoptosis, although specific studies on these effects are limited .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to palladium catalysts, facilitating the transmetalation step in Suzuki-Miyaura coupling reactions. This binding interaction is crucial for the activation of the boronic acid group and the subsequent formation of carbon-carbon bonds. Additionally, this compound may inhibit or activate specific enzymes, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in metabolic pathways and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and enzyme activity. Toxic or adverse effects may occur at very high doses, including potential damage to tissues and organs. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and overall metabolic function. Specific enzymes that interact with this compound include those involved in the oxidation-reduction reactions and the formation of carbon-carbon bonds .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its activity and function. The compound may be transported across cell membranes via specific transporters, and its distribution within tissues can vary depending on the presence of binding proteins and other factors .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with enzymes and other biomolecules, affecting its overall biochemical activity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-3-nitrophenylboronic acid typically involves the following steps:
Nitration: Starting from o-methylphenol, a nitration reaction is carried out to selectively generate 2-methyl-6-nitrophenol.
Hydroxyl Chlorination: The intermediate 2-methyl-6-nitrophenol undergoes hydroxyl chlorination to form 2-chloro-3-nitrotoluene.
Fluorination: The 2-chloro-3-nitrotoluene is then subjected to a fluorination reaction to produce 2-fluoro-3-nitrotoluene.
Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions: 2-Fluoro-3-nitrophenylboronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction involving this compound.
Oxidation and Reduction: The nitro group in the compound can undergo reduction to form an amino group, while the boronic acid group can be oxidized to form a boronic ester or borate.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Typically requires a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (such as toluene or ethanol) under mild conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate can be used.
Major Products:
Suzuki–Miyaura Coupling: Produces biaryl compounds or substituted alkenes.
Reduction: Produces 2-fluoro-3-aminophenylboronic acid.
Oxidation: Produces boronic esters or borates.
科学研究应用
2-Fluoro-3-nitrophenylboronic acid has a wide range of applications in scientific research:
相似化合物的比较
2-Fluoro-3-nitrophenylboronic acid can be compared with other similar compounds, such as:
3-Fluorophenylboronic Acid: Lacks the nitro group, making it less reactive in certain coupling reactions.
3-Chloro-4-fluorophenylboronic Acid: Contains a chlorine atom, which can influence the reactivity and selectivity in coupling reactions.
2-Fluoro-3-nitrobenzoic Acid: Similar structure but lacks the boronic acid group, limiting its use in Suzuki–Miyaura coupling.
The unique combination of the fluorine and nitro groups in this compound provides distinct reactivity and selectivity, making it a valuable compound in various chemical and industrial applications.
属性
IUPAC Name |
(2-fluoro-3-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BFNO4/c8-6-4(7(10)11)2-1-3-5(6)9(12)13/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSOFYUHJLGRFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)[N+](=O)[O-])F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674558 | |
| Record name | (2-Fluoro-3-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-29-6 | |
| Record name | (2-Fluoro-3-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine](/img/structure/B585754.png)
![8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B585758.png)
